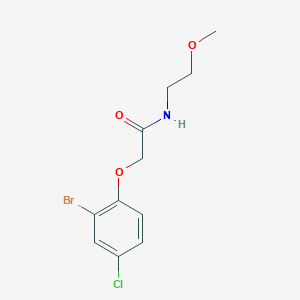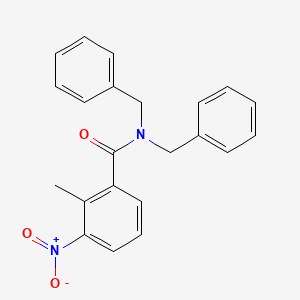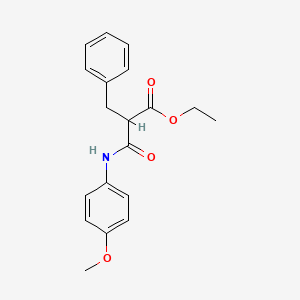![molecular formula C16H14ClN3O2S2 B4953668 2-[(2-chlorobenzoyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4953668.png)
2-[(2-chlorobenzoyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-chlorobenzoyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.
Vorbereitungsmethoden
The synthesis of thiophene derivatives, including 2-[(2-chlorobenzoyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, typically involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis. These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters . Industrial production methods may involve microwave irradiation and the use of specific catalysts to enhance reaction efficiency .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium t-butoxide and phosphorus pentasulfide. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-[(2-chlorobenzoyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has diverse applications in scientific research. It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). In medicinal chemistry, it exhibits properties such as anticancer, anti-inflammatory, and antimicrobial activities . It is also used as a metal complexing agent and in the development of insecticides .
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, benzo[b]thiophene-2-carboxamide derivatives have been shown to activate the STING (stimulator of interferon genes) pathway, which triggers the IRF and NF-κB pathways. This leads to the production of type I interferons and proinflammatory cytokines, ultimately priming the innate immune responses . Additionally, these compounds can modulate amyloid beta (Aβ42) aggregation, which is relevant in the context of neurodegenerative diseases .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other benzo[b]thiophene derivatives, such as benzo[b]thiophene-2-carboxamide. These compounds share structural similarities but may differ in their specific substituents and biological activities. For example, benzo[b]thiophene-2-carboxamide derivatives have been studied for their STING-agonistic activity and their ability to modulate amyloid beta aggregation . The unique structural features of 2-[(2-chlorobenzoyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide contribute to its distinct biological and chemical properties.
Eigenschaften
IUPAC Name |
2-[(2-chlorobenzoyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S2/c17-10-6-2-1-4-8(10)14(22)19-16(23)20-15-12(13(18)21)9-5-3-7-11(9)24-15/h1-2,4,6H,3,5,7H2,(H2,18,21)(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWDUCFRJAUOSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=S)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4953601.png)
![4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)thiomorpholine](/img/structure/B4953606.png)

![(5Z)-5-({3-METHOXY-4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B4953621.png)
![2-fluoro-N-({4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)benzamide](/img/structure/B4953638.png)
![2-[[1-(Benzenesulfonyl)piperidine-4-carbonyl]-methylamino]benzoic acid](/img/structure/B4953639.png)
![(5E)-5-[[3-[3-(4-methoxyphenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4953653.png)
![tetramethyl 6'-butyryl-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B4953669.png)
methanone](/img/structure/B4953673.png)
![N~2~-benzyl-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4953680.png)
![2-[methyl(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4953688.png)

